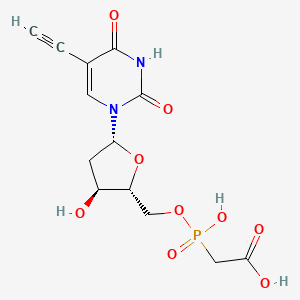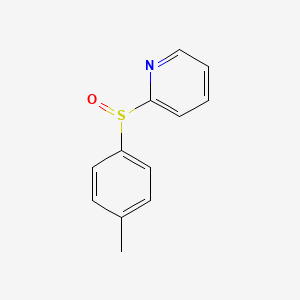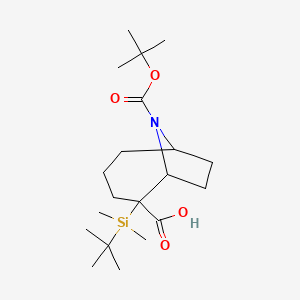
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the 9-azabicyclo[4.2.1]nonane family, which is known for its significant biological activity and pharmacological potential. The structure of this compound includes a bicyclic framework with various functional groups, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
The synthesis of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- can be achieved through several methods. One common approach involves the intramolecular oxidative amination of aminocyclooct-4-enes. This method provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework . Another method involves the Lewis acid-promoted reaction between 1-methoxycarbonyl-2,5-dimethoxypyrrolidine and 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene . These reactions are typically high yielding and proceed under ligand-free catalytic conditions .
Analyse Des Réactions Chimiques
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular oxidative amination is a key reaction for synthesizing this compound, using aminocyclooct-4-enes as substrates . Common reagents for these reactions include palladium(II) catalysts and Lewis acids . The major products formed from these reactions are sp3-rich chemical scaffolds suitable for diversification .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a key structural component in the synthesis of various natural and synthetic alkaloids, such as anatoxin-a, pinnamine, and bis-homoepibatidine . These alkaloids are known for their pharmacological properties, including acting as nicotinic acetylcholine receptor agonists. As such, they are studied for potential treatments of neurological disorders like Parkinson’s and Alzheimer’s diseases, schizophrenia, and depression .
Mécanisme D'action
The mechanism of action of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- involves its interaction with molecular targets such as the nicotinic acetylcholine receptor (nAChR). This compound acts as a potent and irreversible agonist for nAChR, mimicking the action of acetylcholine . This interaction leads to the activation of the receptor, which plays a crucial role in neurotransmission and is implicated in various neurological conditions .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- include other 9-azabicyclo[4.2.1]nonane derivatives such as anatoxin-a, pinnamine, and bis-homoepibatidine . These compounds share the 9-azabicyclo[4.2.1]nonane core structure but differ in their functional groups and pharmacological profiles. The uniqueness of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
125736-04-1 |
|---|---|
Formule moléculaire |
C20H37NO4Si |
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[4.2.1]nonane-2-carboxylic acid |
InChI |
InChI=1S/C20H37NO4Si/c1-18(2,3)25-17(24)21-14-10-9-13-20(16(22)23,15(21)12-11-14)26(7,8)19(4,5)6/h14-15H,9-13H2,1-8H3,(H,22,23) |
Clé InChI |
QOFSIBUHAJRZLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCCC(C1CC2)(C(=O)O)[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


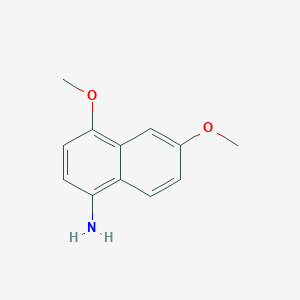
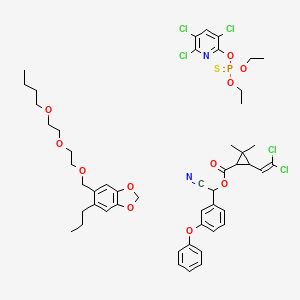
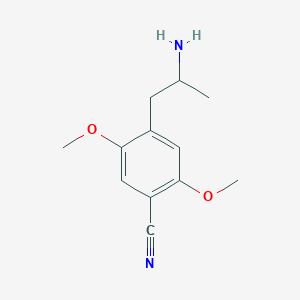
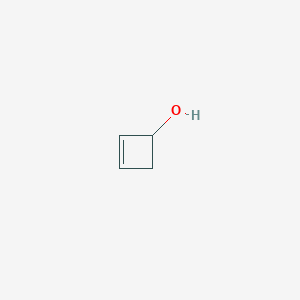


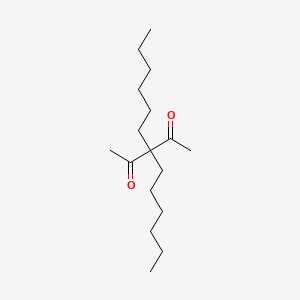
![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
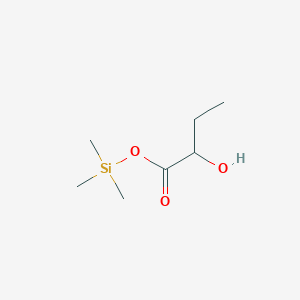
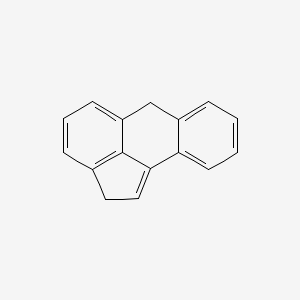
![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)
